(8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one tosylate salt
Compound Description: This compound is a tosylate salt of a complex heterocyclic molecule. The specific research paper focuses on its crystalline form and characterization through techniques like solid-state NMR and X-ray powder diffraction. []
Relevance: While this compound shares the phthalazinone core with 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one, it features a distinct fused ring system and substitutions, showcasing diversity within the phthalazinone class of compounds. []
Compound Description: This refers to a series of compounds, not a single entity. They are identified as potent trypanocides (anti-parasitic agents) with low cytotoxicity. []
Relevance: This series is highly relevant due to the shared 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl moiety with the target compound. The N-acylhydrazone group in these derivatives allows for diverse substitutions, emphasizing the impact of structural modifications on biological activity. []
Compound Description: Compound 7b is a potent 5-HT2 antagonist with greater activity than the reference compound ritanserin. It displayed no alpha 1 antagonist activity in vivo. []
Relevance: This compound highlights the importance of the 4-[bis(4-fluorophenyl)methylene]piperidine substituent, frequently explored in medicinal chemistry for 5-HT2 antagonism. While structurally distinct from 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one, it emphasizes the biological relevance of similar fluorinated phenyl groups. []
Compound Description: Similar to 7b, compound 21b exhibits potent 5-HT2 antagonist activity. It also displayed moderate alpha 1 receptor antagonism. []
Relevance: Compound 21b introduces the 4-(4-fluorobenzoyl)piperidine moiety, another common pharmacophore for 5-HT2 antagonism. This example further reinforces the significance of exploring fluorinated phenyl groups in designing bioactive molecules, despite the overall structural differences from the target compound. []
Compound Description: This compound serves as a key intermediate in synthesizing a series of molecules evaluated for their antimicrobial activity. []
Relevance: The presence of the 1,3,4-oxadiazole ring system links this compound to 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one. Although their structures differ significantly, this highlights the versatility of the oxadiazole ring in medicinal chemistry, particularly in designing antimicrobial agents. []
Compound Description: AS1-08 is a pyridine-based 1,3,4-oxadiazole scaffold. It was synthesized and characterized as part of a study exploring the thermodynamic and acoustical properties of these scaffolds in binary solutions with DMSO and DMF. []
Relevance: This compound shares the 1,3,4-oxadiazole ring and a fluorophenyl group with 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one. This demonstrates the presence of these structural motifs in molecules studied for their physicochemical properties, further expanding their potential applications. []
Compound Description: AS1-12 is another pyridine-based 1,3,4-oxadiazole scaffold. It was also studied alongside AS1-08 in the same research focusing on thermodynamic and acoustical properties in binary solutions. []
Relevance: This compound is structurally similar to AS1-08 but features a methoxyphenyl group instead of a fluorophenyl group. This difference emphasizes the subtle structural modifications investigated within this series of compounds and their potential impact on physicochemical behavior. []
Compound Description: Compound 3c displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria with a MIC of 1.41 μg/mL. []
Relevance: This compound shares the phthalazin-1(2H)-one core with 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one. Despite the different substituents on the core structure, this highlights the potential of phthalazinone derivatives as antibacterial agents. []
Compound Description: Similar to 3c, compound 3d showed potent antibacterial activity, exhibiting a MIC of 0.87 μg/mL against tested bacterial strains. []
Relevance: Like 3c, compound 3d also contains the phthalazin-1(2H)-one core, further supporting the potential of this scaffold in developing antibacterial agents. The variations in the substituents between 3c, 3d, and the target compound emphasize the exploration of structure-activity relationships within this class. []
Compound Description: This compound exhibited promising antibacterial activity against a range of Gram-positive, Gram-negative bacteria, and fungal strains. []
Relevance: Sharing the phthalazin-1(2H)-one core and the 1,3,4-oxadiazole ring system with 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one, this compound demonstrates the potential of combining these structural features for designing antimicrobial agents. []
Compound Description: Compound 5e demonstrated good antibacterial activity (MIC of 0.89 μg/mL) and showed favorable binding interactions with bacterial targets in docking studies. []
Relevance: This compound, similar to 5d, emphasizes the significance of the combined phthalazin-1(2H)-one and 1,3,4-oxadiazole moieties for antimicrobial activity. The presence of the methoxyphenyl group in 5e further provides insight into the structural features contributing to its potent activity. []
Compound Description: Identified through a virtual screening study, C22 emerged as a potential inhibitor of InhA and EthR, enzymes crucial for Mycobacterium tuberculosis survival. []
Relevance: The presence of the 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl moiety directly links this compound to 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one. This underscores the importance of this specific structural motif in targeting Mycobacterium tuberculosis, potentially offering insights for anti-tuberculosis drug development. []
Compound Description: Similar to C22, compound C29 was identified in the same virtual screening study as a potential inhibitor of InhA and EthR in Mycobacterium tuberculosis. []
Relevance: While structurally distinct from 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one, this compound emphasizes the diversity of chemical structures that can potentially target InhA and EthR, providing a broader perspective on anti-tuberculosis drug design. []
Compound Description: Compound 4o exhibited potent anticonvulsant activity in animal models, surpassing the efficacy of standard drugs like phenytoin and carbamazepine. []
Relevance: While structurally distinct from the target compound, this compound emphasizes the importance of exploring fluorinated phenyl and hydroxyphenyl substituents, common features in both molecules, for designing drugs targeting the central nervous system. []
Compound Description: Similar to 4o, compound 4s demonstrated potent anticonvulsant activity and a favorable safety profile in preclinical studies. []
Relevance: This compound highlights the incorporation of methoxyphenyl and hydroxyphenyl groups, which are also present in 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one. This shared structural feature suggests their potential role in modulating neuronal activity, further supporting the exploration of these groups in medicinal chemistry. []
Compound Description: This compound acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor, a target for managing type 2 diabetes mellitus. []
Relevance: This compound shares the 4-fluorophenyl and 1,2,4-oxadiazole structural motifs with 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one, showcasing their presence in molecules with therapeutic potential for metabolic disorders. []
Compound Description: Compound 4a emerged as a lead compound in a study exploring the antimicrobial activity of triazole-conjugated 1,3,4-oxadiazole derivatives. []
Relevance: This compound exemplifies the use of the 1,3,4-oxadiazole ring system, also present in 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one, in designing antimicrobial agents. []
Compound Description: Similar to 4a, compound 4b also exhibited promising antimicrobial activity as a triazole-conjugated 1,3,4-oxadiazole derivative. []
Relevance: This compound shares the 1,3,4-oxadiazole ring system with the target compound and introduces methoxyphenyl groups. This structural similarity highlights the potential of these chemical moieties in developing antimicrobial agents. []
Compound Description: Compound 4c displayed potent antimicrobial activity, further demonstrating the potential of triazole-conjugated 1,3,4-oxadiazoles as antimicrobial agents. []
Relevance: This compound emphasizes the recurring theme of utilizing the 1,3,4-oxadiazole ring system, also found in 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one, in the development of antimicrobial agents. []
Compound Description: Flufenacet is a commercially available selective herbicide. It is often used in combination with other herbicides for enhanced weed control. []
Relevance: While structurally distinct from 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one, flufenacet highlights the importance of fluorinated phenyl groups in designing agrochemicals, indicating their potential utility in different biological contexts. []
Compound Description: FTY720, also known as fingolimod, is an FDA-approved drug for treating multiple sclerosis. It acts as a sphingosine 1-phosphate receptor modulator, regulating immune cell trafficking. []
Relevance: Though structurally dissimilar to 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one, FTY720 is mentioned in the context of its potential use in combination therapies for degenerative brain diseases. This underscores the research interest in exploring synergistic effects of different drug classes, potentially opening avenues for combining compounds related to the target compound with existing therapeutics. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.